Nicainoprol
Overview
Description
Nicainoprol is a compound with the molecular formula C21H27N3O3 . It is also known by its synonyms such as 1,2,3,4-TETRAHYDRO-8-[2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY]-1-(3-PYRIDYLCARBONYL)QUINOLINE and RU-42924 . It is classified as a ‘class-I antiarrhythmic drug with slow kinetics (Ic)’ and has a minor but significant inhibitory effect on the slow inward Ca 2+ current (class IV effect) .
Molecular Structure Analysis
The molecular weight of Nicainoprol is 369.5 g/mol . The IUPAC name is [8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .Chemical Reactions Analysis
Nicainoprol has been found to cause a dose-dependent decrease in the maximum upstroke velocity (Vmax) of action potentials, without affecting the resting potential or action potential duration . The effects of Nicainoprol on Vmax can be interpreted in terms of the ‘guarded-receptor hypothesis,’ with Nicainoprol preferentially binding to inactivated sodium channels .Physical And Chemical Properties Analysis
Nicainoprol is a solid compound . Its solubility in DMSO is ≥ 29 mg/mL . After oral administration at 20 mg, its renal clearance was found to be 0.69 ml/min/kg .Scientific Research Applications
Electrophysiological Effects
Nicainoprol, identified as a class I antiarrhythmic agent, exhibits significant electrophysiological properties. Studies have shown its impact on transmembrane action potentials in isolated guinea pig ventricular papillary muscles. Notably, nicainoprol produces dose-dependent decreases in the maximal upstroke velocity of the action potential, highlighting its potential in modulating cardiac electrophysiology (Kimura, Imanishi, & Arita, 1989).
Antiarrhythmic Effects in Ischemia and Reperfusion
Nicainoprol has been evaluated for its protective effects against reperfusion arrhythmia in isolated rat hearts and anesthetized rats. The drug showed concentration-related protection against reperfusion arrhythmia and reduced myocardial infarct size, suggesting its potential utility in acute myocardial infarction treatment (Martorana, Linz, Göbel, Petry, & Schölkens, 1987).
Human Electrophysiological Studies
Research on human subjects indicates that nicainoprol can prolong intranodal and infranodal conduction times, and effectively terminate and prevent supraventricular reentrant tachycardias. Its safety and tolerance in humans have also been noted, underscoring its potential clinical applications (Sen, Rettig, Özbek, Fröhlig, Schieffer, & Bette, 1986).
Pharmacokinetics and Hemodynamic Effects
Studies on the kinetics and hemodynamic effects of nicainoprol in humans have revealed its suitability for both intravenous and oral administration. The drug's ECG properties are similar to those of class I antiarrhythmics, and it does not exhibit β-blocking action in the tested doses (Ishizaki, Horai, Kubota, Minegishi, Echizen, & Chiba, 1987).
Application in Supraventricular Tachycardias
Further investigation into nicainoprol's electrophysiological effects in patients with supraventricular tachycardias has demonstrated its ability to successfully terminate tachycardia and impact atrioventricular nodal pathways, reinforcing its therapeutic potential in cardiac arrhythmias (Sen, Rettig, Heisel, Ozbek, & Schieffer, 1990).
Analytical Methodologies
Analytical methods have been developed for determining nicainoprol in human plasma and urine, facilitating pharmacokinetic studies and helping understand its behavior in human subjects (Horai & Ishizaki, 1986).
Antiarrhythmic Effects in Animal Models
Nicainoprol's antiarrhythmic effects have been examined in various animal models, including dogs with induced ventricular arrhythmias. The results suggest its efficacy across different types of arrhythmias and potential as a clinical antiarrhythmic drug (Hashimoto, Akiyama, & Mitsuhashi, 1989).
properties
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIHHZBJBKRDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868395 | |
Record name | Nicainoprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicainoprol | |
CAS RN |
76252-06-7 | |
Record name | Nicainoprol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76252-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicainoprol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076252067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicainoprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-8-[2-hydroxy-3-(isopropylamino)propoxy]-1-(3-pyridylcarbonyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICAINOPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA960P80H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Citations
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